o-Benzyl-n,n'-diisopropylisourea

Übersicht

Beschreibung

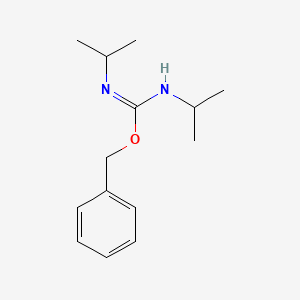

o-Benzyl-N,N'-diisopropylisourea (CAS 2978-10-1) is a specialized alkylation reagent widely employed in organic synthesis, particularly for esterification and acylation reactions. Its molecular formula is C₁₄H₂₂N₂O, with a molecular weight of 234.34 g/mol and a typical purity of ≥98% . Structurally, it features a benzyl group attached to the oxygen atom and two isopropyl groups on the nitrogen atoms, conferring steric bulk that influences its reactivity and selectivity.

This compound is commercially available (e.g., BLDpharm product code BD00809663) and is priced at 25,300 JPY for 25 mL, reflecting its utility in high-value synthetic applications . Its primary use lies in activating carboxylic acids for nucleophilic substitution, enabling efficient synthesis of esters under mild conditions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

O-Benzyl-N,N'-diisopropylisourea can be synthesized through the reaction of benzyl isocyanate with diisopropylamine under controlled conditions. The reaction typically involves the use of a solvent such as dichloromethane and is carried out at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

O-Benzyl-N,N'-diisopropylisourea undergoes various types of chemical reactions, including:

Oxidation: : The compound can be oxidized to form benzyl isocyanate derivatives.

Reduction: : Reduction reactions can lead to the formation of amines.

Substitution: : It can participate in nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: : Nucleophiles like alcohols and amines are used, often in the presence of a base.

Major Products Formed

Oxidation: : Benzyl isocyanate derivatives.

Reduction: : Primary or secondary amines.

Substitution: : Various substituted benzyl compounds.

Wissenschaftliche Forschungsanwendungen

O-Benzyl-N,N'-diisopropylisourea is widely used in scientific research due to its versatility in organic synthesis. It is employed in the preparation of various intermediates and final products in the fields of chemistry, biology, medicine, and industry. Its applications include:

Chemistry: : Used as a reagent in the synthesis of complex organic molecules.

Biology: : Employed in the modification of biomolecules and in biochemical assays.

Medicine: : Utilized in the development of pharmaceuticals and drug delivery systems.

Industry: : Applied in the production of fine chemicals and materials.

Wirkmechanismus

The mechanism by which O-Benzyl-N,N'-diisopropylisourea exerts its effects involves its reactivity as a carbamimidate. It acts as an electrophile, reacting with nucleophiles to form various products. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Variations

o-Benzyl-N,N'-diisopropylisourea belongs to the broader class of O-substituted-N,N'-diisopropylisoureas , where the O-substituent modulates reactivity. Key analogs include:

Reactivity and Selectivity

- Steric Effects : The benzyl group in this compound introduces significant steric hindrance, slowing reaction kinetics compared to smaller substituents like methyl or ethyl. For example, reactions with O-tert-butyl analogs require prolonged reflux (e.g., 7–24 hours) , whereas O-methyl derivatives react faster but lack selectivity for bulky substrates .

- Electronic Effects : Electron-withdrawing groups (e.g., 4-nitrobenzyl in NBDI) enhance electrophilicity, making the compound suitable for UV derivatization in viscous matrices like Port wine . In contrast, the benzyl group offers a balance of moderate electron donation and steric protection, ideal for stabilizing reactive intermediates in ester synthesis .

Physical and Chemical Properties

- Solubility: The benzyl group enhances solubility in nonpolar solvents (e.g., CH₂Cl₂, hexane), facilitating purification via silica gel chromatography .

- Stability : tert-Butyl and benzyl derivatives exhibit superior shelf stability compared to methyl or ethyl analogs, which are prone to hydrolysis under humid conditions .

Research Findings and Industrial Relevance

- Efficiency in Peptide Chemistry: this compound enables high-yield synthesis of protected amino acid esters (e.g., Boc-L-Amp-OtBu) without racemization, a critical advantage in peptide drug development .

- Cost-Effectiveness : Despite its higher price (25,300 JPY/25 mL) compared to O-ethyl (7,500 JPY/5 mL) or O-tert-butyl (7,500 JPY/5 mL) analogs , the benzyl derivative’s reusability and selectivity justify its cost in large-scale applications.

- Limitations : Its steric bulk limits use in small-molecule derivatization, where O-methyl or NBDI derivatives are preferred .

Biologische Aktivität

o-Benzyl-n,n'-diisopropylisourea (BDIU) is a compound of interest in medicinal chemistry due to its potential biological activities. Its structural properties suggest it may exhibit significant interactions with biological targets, particularly in the context of cancer therapy and enzyme inhibition. This article reviews the biological activity of BDIU, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

BDIU is a derivative of isourea, characterized by its benzyl and diisopropyl substituents. The chemical formula is CHNO, and it possesses unique properties that facilitate interactions with various biological targets.

The primary mechanisms through which BDIU exhibits biological activity include:

- Enzyme Inhibition : BDIU has been shown to inhibit certain matrix metalloproteinases (MMPs), which are crucial in tumor progression and metastasis. In particular, it has demonstrated binding affinities for MMP-2 and MMP-9, suggesting a role in cancer treatment by preventing tumor angiogenesis and invasion .

- Cellular Proliferation Inhibition : Studies have indicated that BDIU effectively inhibits cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's IC values were found to be 8.47 µM for MCF-7 and 9.22 µM for HeLa cells after 72 hours of treatment .

In Vitro Studies

In vitro experiments have highlighted the compound's ability to induce apoptosis in cancer cells. The following table summarizes key findings from recent studies:

| Cell Line | IC (µM) | Viable Cells at 20 µM (%) | Treatment Duration (h) |

|---|---|---|---|

| MCF-7 | 8.47 ± 0.18 | 15.05 | 72 |

| HeLa | 9.22 ± 0.17 | 21.64 | 72 |

These results indicate that BDIU significantly reduces cell viability in a dose-dependent manner.

Mechanistic Insights

Flow cytometry analysis revealed that BDIU alters cell cycle progression, leading to an accumulation of cells in the sub-G1 phase, indicative of apoptosis. This suggests that the compound not only inhibits proliferation but also triggers programmed cell death pathways .

Case Studies

Several case studies have explored the therapeutic potential of BDIU:

- Study on MMP Inhibition : A study demonstrated that BDIU effectively inhibited MMP-2 and MMP-9 activity in vitro, which is critical for tumor invasion and metastasis. The compound's docking studies indicated favorable binding interactions with these enzymes, further supporting its potential as an anticancer agent .

- Anticancer Efficacy : In vivo studies using chick chorioallantoic membrane (CAM) assays showed that BDIU significantly inhibited angiogenesis in tumor tissues, reinforcing its role as an anticancer therapeutic .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for o-Benzyl-N,N'-diisopropylisourea, and what key reaction parameters influence yield?

- Methodological Answer : Two primary methods are documented:

- CuCl-catalyzed synthesis : Reacting an alcohol with N,N'-diisopropylcarbodiimide in the presence of CuCl (1–2 mg) at 40°C, followed by stirring at room temperature. Completion is monitored by IR spectroscopy (disappearance of the diimide band at 2100 cm⁻¹ and appearance of the isourea band at 1660 cm⁻¹). Purification involves hexane filtration and neutral alumina washing .

- Reflux with multiple additions : Using O-t-butyl-N,N’-diisopropylisourea under reflux conditions with sequential reagent additions to drive the reaction. Purification employs silica gel chromatography (10% EtOAc-hexane), yielding 91% product .

Key parameters : Catalyst presence, temperature, stoichiometry, and solvent selection.

Table 1. Comparison of Synthetic Protocols

| Parameter | Method A (CuCl-catalyzed) | Method B (Reflux with Additions) |

|---|---|---|

| Catalyst | CuCl | None |

| Reaction Time | 5.5 hours | Overnight + 7 hours |

| Monitoring Technique | IR spectroscopy | TLC/HPLC |

| Yield | Not reported | 91% |

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Confirms the isourea C=N stretch at ~1660 cm⁻¹ .

- NMR (¹H/¹³C) : ¹H NMR reveals isopropyl methyl groups (δ 1.2–1.4) and benzyl protons (δ 4.5–7.3). ¹³C NMR identifies the C=N carbon at δ 70 .

- SMILES/InChI : Structural validation via SMILES string

CO\C(NC(C)C)=N/C(C)Cand InChI keyPUVRRPLSJKDMKH-UHFFFAOYSA-N.

Table 2. Key Spectroscopic Data

| Technique | Critical Signals | Reference |

|---|---|---|

| IR | 1660 cm⁻¹ (C=N) | |

| ¹H NMR | δ 1.2–1.4 (isopropyl CH3), δ 4.5 (benzyl CH2) |

Advanced Research Questions

Q. How does the choice of catalyst impact reaction kinetics and byproduct formation in this compound synthesis?

- Methodological Answer : CuCl accelerates carbodiimide activation, reducing side reactions (e.g., oligomerization). Uncatalyzed reactions may require higher temperatures or excess reagents, increasing byproduct risk. IR monitoring (2100 cm⁻¹) ensures diimide consumption, minimizing impurities . Comparative kinetic studies using NMR or calorimetry can quantify catalyst efficacy.

Q. What strategies resolve contradictions in reported solubility data across solvent systems?

- Methodological Answer : Discrepancies often arise from purity variations or solvent grade differences. Standardized protocols recommend:

- Using HPLC-pure samples.

- Testing solubility in binary solvent systems (e.g., hexane/EtOAc, as in ).

- Documenting temperature and stirring duration. For example, hexane/EtOAc (1:9) effectively precipitates urea byproducts, clarifying solubility profiles .

Q. How do steric effects influence this compound’s reactivity in nucleophilic acyl substitution?

- Methodological Answer : The bulky benzyl and isopropyl groups hinder nucleophilic attack, necessitating optimized conditions:

- Elevated temperatures (reflux) to overcome activation barriers.

- Catalysts (e.g., CuCl) to stabilize transition states.

- Comparative studies with less hindered analogs (e.g., O-methyl derivatives) show slower kinetics, confirmed by kinetic NMR or stopped-flow IR .

Q. What role does reagent addition timing play in large-scale synthesis?

- Methodological Answer : Sequential additions (e.g., in ) prevent exothermic side reactions and improve yield. For example, adding O-t-butyl-N,N’-diisopropylisourea in two portions during reflux reduces thermal degradation. Process analytical technology (PAT), such as in-situ IR, enables real-time monitoring for scalability .

Q. Data Contradiction Analysis

Q. How can researchers reconcile divergent yields reported for CuCl-catalyzed vs. uncatalyzed syntheses?

- Methodological Answer : Yield disparities may stem from:

- Purity of starting materials (e.g., alcohol or carbodiimide grade).

- Incomplete diimide consumption in uncatalyzed reactions.

Systematic replication under controlled conditions (fixed temperature, stoichiometry, and catalyst loading) is critical. IR monitoring ensures reaction completion in both methods .

Eigenschaften

IUPAC Name |

benzyl N,N'-di(propan-2-yl)carbamimidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c1-11(2)15-14(16-12(3)4)17-10-13-8-6-5-7-9-13/h5-9,11-12H,10H2,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTJDVAQGUYGUON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=NC(C)C)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.